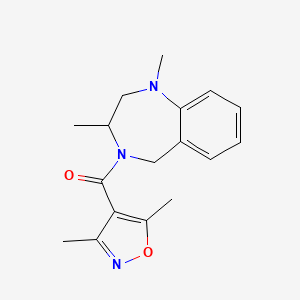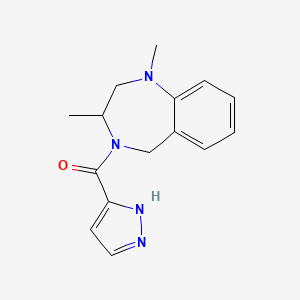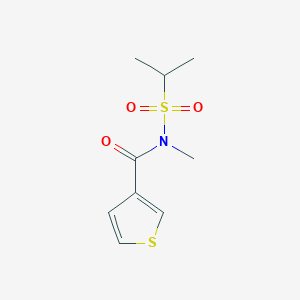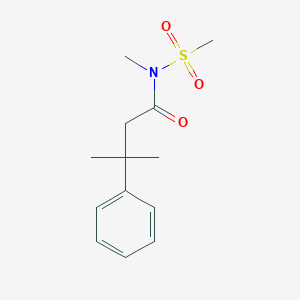
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, also known as FDMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FDMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been found to have analgesic properties, as it has been shown to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide. One potential direction is to study its potential use as an anti-inflammatory agent in humans. Another direction is to study its potential use as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has shown promising results in various scientific research applications. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide's mechanism of action is not fully understood, but it has been found to have several biochemical and physiological effects. While 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments, its limitations should also be considered. There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 4-fluoro-N,3-dimethylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide as a white crystalline solid with a yield of around 80%.
Aplicaciones Científicas De Investigación
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-7-6-8(4-5-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNDNABWMLRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














